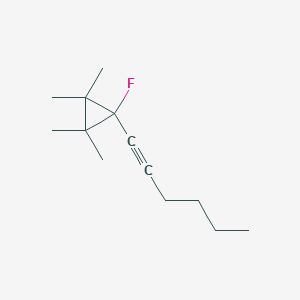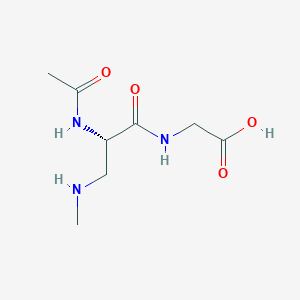
Ethyl dipentan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dipentan-2-yl phosphate is an organophosphorus compound with the molecular formula C10H21O4P It is a phosphate ester, which means it contains a phosphorus atom bonded to four oxygen atoms, one of which is part of an ethyl group, and another is part of a dipentan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl dipentan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with dipentan-2-ol and ethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl dipentan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate ester into phosphite esters.
Substitution: Nucleophilic substitution reactions can replace the ethyl or dipentan-2-yl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite esters.
Substitution: Various substituted phosphate esters.
Aplicaciones Científicas De Investigación
Ethyl dipentan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and lubricants due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl dipentan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The phosphate group can mimic natural substrates of enzymes, leading to competitive inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl dipentan-2-yl phosphate can be compared with other phosphate esters such as:
Diethyl phosphate: Similar in structure but with two ethyl groups instead of a dipentan-2-yl group.
Dimethyl phosphate: Contains two methyl groups, making it more volatile and less hydrophobic.
Triphenyl phosphate: Contains three phenyl groups, making it more rigid and less reactive.
Uniqueness: this compound is unique due to its specific combination of ethyl and dipentan-2-yl groups, which confer distinct physical and chemical properties. Its hydrophobic nature and stability make it suitable for applications where other phosphate esters may not be effective.
Propiedades
Número CAS |
646521-38-2 |
|---|---|
Fórmula molecular |
C12H27O4P |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
ethyl dipentan-2-yl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-6-9-11(4)15-17(13,14-8-3)16-12(5)10-7-2/h11-12H,6-10H2,1-5H3 |
Clave InChI |
LNIQAUJVHAMHIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OP(=O)(OCC)OC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


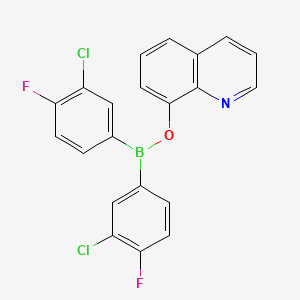
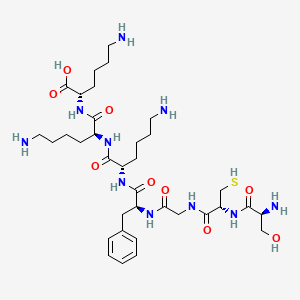
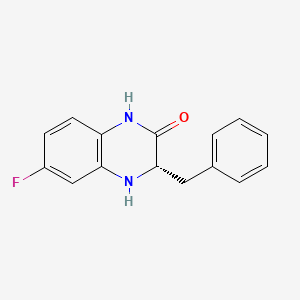
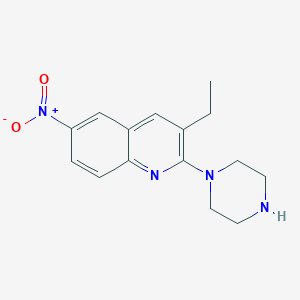
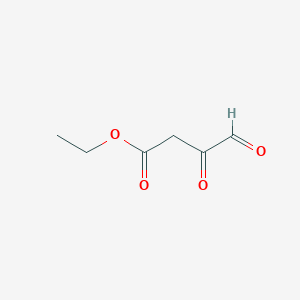
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
